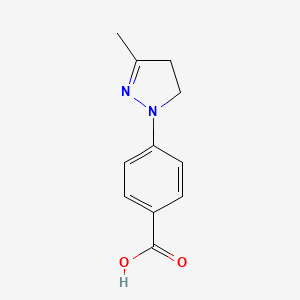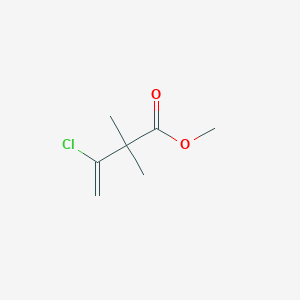
7-Methyl-1,8-naphthyridine-2-carboxylic acid
Vue d'ensemble
Description
7-Methyl-1,8-naphthyridine-2-carboxylic acid is a derivative of 1,8-naphthyridine . Naphthyridines are organic compounds that are considered to be naphthalene analogs, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is similar to that of 1,8-naphthyridine . The structure of 1,8-naphthyridine consists of two fused pyridine rings with nitrogen atoms in separate rings .Chemical Reactions Analysis
1,8-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Applications De Recherche Scientifique
Synthesis and Biological Activity
Anticancer Properties : A study described the synthesis of a related compound, highlighting its importance as an intermediate for anticancer drugs. This research provides a method for rapid and efficient synthesis, emphasizing the compound's role in drug development (Jianqing Zhang et al., 2019).
Supramolecular Networks : Another study focused on the formation of supramolecular networks through hydrogen bonding between organic bases and carboxylic acid derivatives. This research sheds light on the structural versatility and potential for creating complex molecular architectures (Shouwen Jin et al., 2011).
Spectroscopic and Theoretical Studies
- Solvatochromism : The effects of solvatochromism in derivatives were studied, providing insights into the interaction with solvents and the stability of isomers. This research contributes to a deeper understanding of the chemical properties and potential applications of naphthyridine derivatives (M. Santo et al., 2003).
Binding Affinity in DNA Duplexes
- Binding to Cytosine : A significant study demonstrated how substitutions on 2-amino-1,8-naphthyridines affect their binding affinity for cytosine opposite an AP site in DNA duplexes. This work is crucial for understanding the molecular interactions at play and the potential for designing targeted therapeutic agents (Yusuke Sato et al., 2009).
Antitumor Agents
- Structure-Activity Relationships (SARs) : Investigations into the SARs of substituted naphthyridines have revealed their potential as antitumor agents. These studies are pivotal in the development of new cancer therapies, showcasing the compound's role in medicinal chemistry (Yasunori Tsuzuki et al., 2004; Kyoji Tomita et al., 2002).
Safety And Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including attempts to develop more ecofriendly, safe, and atom-economical approaches, has been of considerable interest to the synthetic community . This suggests that future research may continue to focus on improving synthesis methods and exploring the diverse applications of these compounds.
Propriétés
IUPAC Name |
7-methyl-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRROODKCBUUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,8-naphthyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)

![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)

![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)



![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)



![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)